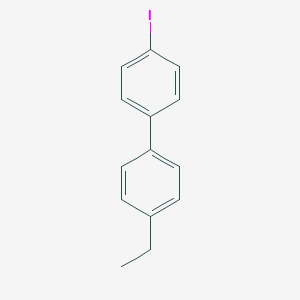

4-Ethyl-4'-iodobiphenyl

Description

Properties

IUPAC Name |

1-ethyl-4-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13I/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQFCMVIJVWQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573143 | |

| Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17078-76-1 | |

| Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-4'-iodobiphenyl

CAS Number: 17078-76-1

This technical guide provides a comprehensive overview of 4-Ethyl-4'-iodobiphenyl, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical Information

This compound is a disubstituted biphenyl derivative. The biphenyl core provides a rigid structural framework, while the ethyl and iodo substituents offer sites for further chemical modification, making it a versatile building block in organic synthesis.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 17078-76-1 | [1] |

| Molecular Formula | C₁₄H₁₃I | [1] |

| Molecular Weight | 308.16 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Boiling Point | 347.4 ± 31.0 °C | [1] |

| Density | 1.470 ± 0.06 g/cm³ | [1] |

| Purity | Often supplied at >99.5% | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, a suitable ethylphenylboronic acid can be coupled with a diiodobenzene derivative, or alternatively, 4-iodophenylboronic acid can be coupled with an ethyl-substituted aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 4-substituted-4'-iodobiphenyls via Suzuki-Miyaura coupling, which can be adapted for the synthesis of this compound.

Materials:

-

4-Ethylphenylboronic acid

-

1,4-Diiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-ethylphenylboronic acid (1.2 equivalents), 1,4-diiodobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

-

Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data (Reference)

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets in the range of 7.0-8.0 ppm). - Ethyl group protons: a quartet around 2.7 ppm (-CH₂) and a triplet around 1.3 ppm (-CH₃). |

| ¹³C NMR | - Aromatic carbons (signals between 120-145 ppm). - Carbon bearing the iodine atom (signal around 90-100 ppm). - Ethyl group carbons: signals around 28 ppm (-CH₂) and 15 ppm (-CH₃). |

| IR Spectroscopy | - C-H stretching (aromatic) ~3030 cm⁻¹. - C-H stretching (aliphatic) ~2960-2850 cm⁻¹. - C=C stretching (aromatic) ~1600-1450 cm⁻¹. - C-I stretching ~500-600 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 308. - Characteristic isotopic pattern for iodine. - Fragmentation peaks corresponding to the loss of the ethyl group and iodine. |

Applications

Liquid Crystal Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of liquid crystal materials.[1] The biphenyl core provides the necessary rigidity and linearity for molecules to exhibit liquid crystalline phases. The ethyl group influences the mesophase behavior and melting point, while the iodine atom serves as a reactive site for further elaboration of the molecular structure. This allows for the fine-tuning of properties such as dielectric anisotropy, viscosity, and optical birefringence, which are critical for the performance of liquid crystal displays (LCDs).

Caption: General workflow for liquid crystal synthesis using this compound.

Drug Development

Biphenyl scaffolds are prevalent in many pharmaceutical compounds due to their ability to mimic the interactions of peptide backbones and their favorable pharmacokinetic properties. While there is no specific information linking this compound directly to a drug development program, its structural motif is of significant interest in medicinal chemistry. The ethyl group can modulate lipophilicity, and the iodine atom can be used to introduce other functional groups or as a heavy atom for X-ray crystallography studies of drug-target interactions. Substituted biphenyls are found in drugs with a wide range of therapeutic applications, including antihypertensive and anti-inflammatory agents.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in materials science, particularly in the synthesis of liquid crystals. Its well-defined structure and reactive functional groups allow for the precise engineering of molecular properties. This guide provides a foundational understanding of its synthesis, properties, and applications for researchers and professionals in related fields.

References

An In-depth Technical Guide to the Synthesis of 4-Ethyl-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended synthetic pathway for 4-Ethyl-4'-iodobiphenyl, a key intermediate in various fields of chemical research and development. The document details a robust and widely applicable method, the Suzuki-Miyaura cross-coupling reaction, and provides a complete experimental protocol.

Introduction

This compound is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structure is a common scaffold in the development of new therapeutic agents and functional organic materials. The efficient and reliable synthesis of this compound is therefore of critical importance. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, offering high yields and broad functional group tolerance.[1][2] This guide will focus on the synthesis of this compound via this powerful catalytic method.

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The recommended pathway for the synthesis of this compound involves the palladium-catalyzed cross-coupling of 4-ethylphenylboronic acid with 1,4-diiodobenzene. This approach is advantageous due to the commercial availability of the starting materials and the high efficiency of the Suzuki-Miyaura reaction.[3][4][5]

Reaction Scheme:

The catalytic cycle for this reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biphenyl product and regenerate the active Pd(0) catalyst.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Moles (mmol) | Amount |

| 1,4-Diiodobenzene | C₆H₄I₂ | 329.91 | 1.0 | 10 | 3.30 g |

| 4-Ethylphenylboronic acid | C₈H₁₁BO₂ | 149.98 | 1.2 | 12 | 1.80 g |

| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 0.02 | 0.2 | 44.9 mg |

| SPhos | C₂₇H₃₁O₂P | 410.50 | 0.04 | 0.4 | 164.2 mg |

| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 20 | 4.25 g |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 50 mL |

| Water | H₂O | 18.02 | - | - | 10 mL |

| Product: this compound | C₁₄H₁₃I | 308.16 | - | - | (Theoretical Yield: 3.08 g) |

Note: A representative yield for this type of Suzuki coupling reaction is in the range of 80-95%. The theoretical yield is calculated based on 1,4-diiodobenzene as the limiting reagent.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. Optimization may be necessary for specific laboratory conditions.

Materials:

-

1,4-Diiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Ethyl acetate

-

Brine solution (saturated NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diiodobenzene (3.30 g, 10 mmol), 4-ethylphenylboronic acid (1.80 g, 12 mmol), palladium(II) acetate (44.9 mg, 0.2 mmol), SPhos (164.2 mg, 0.4 mmol), and anhydrous potassium phosphate (4.25 g, 20 mmol).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (50 mL) and degassed deionized water (10 mL) to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Ethyl-4'-iodobiphenyl

An In-depth Technical Guide to 4-Ethyl-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. This functionalized biphenyl derivative serves as a critical intermediate in the synthesis of advanced materials and complex organic molecules.

Core Physicochemical Properties

This compound (CAS Number: 17078-76-1) is a functionalized biphenyl derivative with a rigid biphenyl core, an ethyl substituent, and a reactive iodine atom, making it a versatile building block in organic synthesis.[1] It is typically supplied as a stable, white to off-white solid crystalline substance.[1]

Quantitative Data Summary

The key are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17078-76-1 | [1] |

| Molecular Formula | C₁₄H₁₃I | [1] |

| Molecular Weight | ~308.16 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | ~347.4°C at 760 mmHg | [1] |

| Density | ~1.5 g/cm³ | [1] |

| Flash Point | 157.5°C | [1] |

| Refractive Index | 1.617 | [1] |

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a precursor for advanced materials and complex molecules, driven by the reactivity of the C-I bond.[1]

Key Applications:

-

Liquid Crystal Synthesis : It is a crucial intermediate for creating advanced liquid crystal materials. The biphenyl core provides structural rigidity, while the ethyl group and iodine atom allow for precise modifications to tailor properties like dielectric anisotropy and viscosity, which directly impact display performance.[1]

-

Organic Synthesis Intermediate : The iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][3] These reactions are fundamental for creating carbon-carbon bonds to construct biaryl structures prevalent in many pharmaceutical agents and organic electronic materials.[4] This allows medicinal chemists to build complex molecular architectures and fine-tune the pharmacological properties of potential drugs.

Experimental Protocols

While specific protocols for this compound are proprietary, its use in cross-coupling reactions is well-established. The following are generalized, adaptable protocols based on similar iodinated aromatic compounds.

General Protocol for Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[4] this compound can be readily used as the organohalide partner.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Degassed solvent (e.g., Dioxane/Water mixture)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.[4]

General Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for characterizing the final product or verifying the purity of the starting material.[6]

Procedure:

-

Sample Preparation : Weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

-

Spectrometer Setup : Use a 300 or 400 MHz NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[6]

-

Data Acquisition : Perform a standard one-pulse ¹H NMR experiment with a 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans depending on the concentration.[6]

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Visualizations

Logical Workflow for Synthesis Applications

The following diagram illustrates the central role of this compound as a versatile intermediate in synthetic chemistry.

Experimental Workflow: Suzuki-Miyaura Coupling & Purification

This diagram outlines the typical laboratory workflow for utilizing this compound in a Suzuki-Miyaura coupling reaction, from setup to final product analysis.

References

A Technical Guide to 4-Ethyl-4'-iodobiphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-4'-iodobiphenyl is a substituted aromatic compound with significant applications as a key intermediate, particularly in the field of materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, logical workflow for its synthesis. While its primary established role is in the manufacturing of liquid crystals, the reactive nature of its carbon-iodine bond presents opportunities for its use as a versatile building block in synthetic chemistry, offering a scaffold for the development of more complex molecules relevant to pharmaceutical and agrochemical research. This document serves as a technical resource for professionals engaged in chemical synthesis and the development of novel molecular entities.

Molecular Structure and Physicochemical Properties

This compound is a biphenyl derivative featuring an ethyl group at the 4-position of one phenyl ring and an iodine atom at the 4'-position of the other. This structure imparts a combination of rigidity from the biphenyl core and reactivity from the iodine substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17078-76-1 | [1][2] |

| Molecular Formula | C₁₄H₁₃I | [2] |

| Molecular Weight | ~308.16 g/mol | [2] |

| Appearance | White to off-white solid powder | [1][2] |

| Boiling Point | 347.4 ± 31.0 °C | [1][2] |

| Density | 1.470 - 1.5 g/cm³ | [1][2] |

| Flash Point | 157.5 °C | [2] |

| Refractive Index | 1.617 | [2] |

| Purity | Typically >99.5% | [2] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The high reactivity of the carbon-iodine bond makes iodinated precursors excellent substrates for such transformations.

A logical synthetic pathway involves the coupling of a 4-ethylphenylboronic acid with a dihalogenated benzene, such as 1-bromo-4-iodobenzene or 1,4-diiodobenzene. The differential reactivity of the carbon-halogen bonds can be exploited to achieve selective coupling.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary.

Materials:

-

4-Ethylphenylboronic acid (1.0 equivalent)

-

1-Bromo-4-iodobenzene (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

-

Triphenylphosphine [PPh₃] (0.04 equivalents)

-

Potassium carbonate [K₂CO₃] (2.0 equivalents)

-

Toluene (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate [MgSO₄]

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylphenylboronic acid, 1-bromo-4-iodobenzene, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine. Subsequently, add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Synthesis Workflow Diagram

Caption: A generalized experimental workflow for the synthesis of this compound.

Applications and Relevance to Drug Development

Primary Application: Liquid Crystal Intermediate

The principal application of this compound is as a crucial intermediate in the synthesis of advanced liquid crystal materials.[2] The biphenyl core provides structural rigidity, a key feature for liquid crystal molecules, while the ethyl and iodo groups allow for fine-tuning of properties such as dielectric anisotropy, viscosity, and response time, which are critical for the performance of electronic displays.[2]

Potential in Synthetic and Medicinal Chemistry

For researchers in drug development, this compound represents a valuable scaffold. The carbon-iodine bond is highly amenable to further functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the strategic introduction of diverse functional groups and the construction of more complex, poly-aromatic systems.

While there is limited publicly available information on the direct biological activity of this compound, the biphenyl moiety is a common structural motif in many biologically active compounds. Furthermore, the introduction of an iodine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing binding affinity to biological targets through halogen bonding. Derivatives of other iodinated biphenyls have been explored for their potential as antiproliferative agents and their role in the development of active pharmaceutical ingredients (APIs). The structured biphenyl core of such intermediates can be elaborated upon to create complex molecules with potential therapeutic activities.

The logical relationship for its utility in drug discovery is outlined in the following diagram.

Caption: The role of this compound as a versatile scaffold in a drug discovery workflow.

Conclusion

This compound is a well-characterized chemical intermediate with established importance in materials science. This guide has provided essential technical data, including its molecular structure, weight, and a detailed protocol for its synthesis. For researchers and professionals in drug development, the true potential of this molecule lies in its utility as a versatile building block. The reactive iodine handle allows for extensive chemical modification, making it an attractive starting point for the synthesis of novel compounds with the potential for diverse biological activities. Its rigid biphenyl core can serve as a foundational scaffold in the design and discovery of new therapeutic agents.

References

Substituted Iodobiphenyl Compounds: A Technical Guide for Drug Development

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

Substituted iodobiphenyl compounds represent a versatile class of molecules with significant potential in drug discovery and development. The presence of the iodine atom and the biphenyl scaffold allows for a wide range of structural modifications, leading to compounds with diverse biological activities. This technical guide provides a comprehensive literature review of substituted iodobiphenyls, focusing on their synthesis, quantitative biological data, and the signaling pathways they modulate. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of Substituted Iodobiphenyl Compounds

The synthetic strategies for creating substituted iodobiphenyl compounds are diverse, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method for forming the biphenyl core. This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.[1]

Another common approach involves the diazotization of an amino group on a biphenyl scaffold, followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom.

Optimized Suzuki-Miyaura Coupling for 4-Iodobiphenyl Synthesis

An optimized, environmentally friendly method for the synthesis of 4-iodobiphenyl utilizes a Suzuki-Miyaura coupling reaction in an aqueous medium.[1]

Experimental Protocol:

-

To a 500ml reaction flask, add 32.9g (0.1mol) of 1,4-diiodobenzene, 12.2g (0.1mol) of phenylboronic acid, 21.2g (0.2mol) of sodium carbonate, and 150ml of water.[1]

-

Stir the mixture until all components are evenly distributed.[1]

-

Add 4.2g (0.2mol%) of a Pd/C catalyst to the reaction mixture.[1]

-

Increase the temperature to 60°C and maintain the reaction for 6 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature and filter to recover the Pd/C catalyst. The catalyst can be washed with water and recycled.[1]

-

Extract the filtrate with ethyl acetate.[1]

-

Remove the solvent from the organic layer by rotary evaporation to obtain the crude product.[1]

-

Recrystallize the crude product from ethanol to yield pure 4-iodobiphenyl. This method reports a yield of 95%.[1]

Biological Activities and Quantitative Data

Substituted iodobiphenyl compounds have been investigated for a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. The quantitative data for some of these activities are summarized in the tables below.

Anticancer Activity

The cytotoxic effects of various substituted iodobiphenyl derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Iodo-combretastatin analog | Not specified | Not specified | |

| 1-(2,4-dichlorophenoxy)acetyl-4-(4-iodophenyl)thiosemicarbazide | G-361 (Melanoma) | 99 ± 4 | [2] |

| Alkyloxy-substituted iodobiphenyl analogues | Not specified | 21.26 ± 0.36 (µg/ml) | [3] |

Enzyme Inhibition

Substituted iodobiphenyls have shown inhibitory activity against various enzymes, which are critical targets in many diseases.

| Compound Class | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |

| Cyanobiphenyl derivatives | Human Histamine H3 Receptor | Low nanomolar range | - | [4] |

| Cyanobiphenyl derivatives | Acetylcholinesterase (electric eel) | - | Micromolar range | [4] |

| Cyanobiphenyl derivatives | Butyrylcholinesterase (equine serum) | - | Micromolar range | [4] |

| Cyanobiphenyl derivatives | Human Monoamine Oxidase B | - | Micromolar/submicromolar range | [4] |

Experimental Protocols for Biological Assays

The evaluation of the biological activity of substituted iodobiphenyl compounds involves a variety of in vitro assays.

Tubulin Polymerization Inhibition Assay

This assay is used to determine the effect of compounds on the polymerization of tubulin, a key process in cell division and a target for many anticancer drugs.

Protocol:

-

Assay Setup: Add the test compound at various concentrations, a positive control (e.g., colchicine), and a negative control (vehicle) to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiation of Polymerization: To initiate the reaction, add a cold tubulin reaction mixture to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. An increase in fluorescence indicates tubulin polymerization.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for measuring the inhibitory activity of compounds against specific protein kinases.[5]

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.[5]

-

Kinase Reaction: In a 96-well plate, add the test compound dilutions, the kinase enzyme, and the kinase substrate in an appropriate buffer.[5]

-

Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[5]

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.[5]

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[5]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted iodobiphenyl compounds for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

While the direct modulation of specific signaling pathways by substituted iodobiphenyl compounds is an emerging area of research, the known biological activities of these compounds suggest potential interactions with key cellular signaling cascades involved in cancer and inflammation. Based on the activity of structurally related compounds and the targets identified, the following pathways are of significant interest.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway

Some thiosemicarbazide derivatives containing an iodophenyl moiety have been shown to downregulate dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for cancer cell proliferation.[2]

Caption: Proposed mechanism of action via DHODH inhibition.

General Experimental Workflow for Anticancer Drug Validation

The process of validating and comparing the efficacy of new anticancer compounds involves a series of in vitro and in silico steps.

Caption: A general workflow for validating anticancer compounds.

Future Directions

The field of substituted iodobiphenyl compounds holds considerable promise for the development of novel therapeutics. Future research should focus on:

-

Expanding the chemical space: Synthesizing a broader range of substituted iodobiphenyls to explore structure-activity relationships more comprehensively.

-

Elucidating mechanisms of action: Conducting in-depth studies to identify the specific signaling pathways and molecular targets modulated by these compounds. This will be crucial for rational drug design and for understanding potential on- and off-target effects.

-

In vivo studies: Progressing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By systematically addressing these areas, the full therapeutic potential of substituted iodobiphenyl compounds can be realized, leading to the development of new and effective treatments for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and molecular docking of novel fluorescent alkoxy-substituted iodobiphenyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting kinase signaling pathways with constrained peptide scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Ethyl-4'-iodobiphenyl: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-4'-iodobiphenyl is a functionalized biphenyl derivative that has garnered significant interest as a critical intermediate in the synthesis of advanced liquid crystal materials. Its molecular architecture, featuring a rigid biphenyl core, a flexible ethyl substituent, and a reactive iodine atom, allows for precise chemical modifications essential for tailoring the properties of liquid crystals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. Detailed experimental protocols for its synthesis via Suzuki-Miyaura cross-coupling and its subsequent characterization are presented. Furthermore, this document summarizes its key physicochemical properties and explores its primary applications, particularly in the realm of materials science.

Introduction

The advent and rapid evolution of liquid crystal display (LCD) technology have been intrinsically linked to the development of novel organic molecules with specific mesomorphic properties. Among these, biphenyl derivatives have emerged as a cornerstone class of compounds due to their inherent structural rigidity and thermal stability. This compound (CAS No. 17078-76-1) is a key building block in this field, serving as a precursor to more complex liquid crystal molecules. The ethyl group influences the melting and clearing points of the resulting liquid crystals, while the iodo-substituent provides a reactive handle for further molecular elaboration through various cross-coupling reactions. This guide aims to provide a detailed technical overview for researchers and professionals working with or interested in this compound.

Discovery and History

While a singular definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically tied to the burgeoning field of liquid crystal research in the latter half of the 20th century. The quest for stable, efficient, and tunable liquid crystal materials for display applications spurred the synthesis of a vast array of substituted biphenyls. The strategic incorporation of an alkyl chain, such as an ethyl group, and a reactive halogen, like iodine, proved to be a successful strategy for creating versatile intermediates. These intermediates could be further functionalized to produce liquid crystals with a wide range of desirable properties, including specific phase transition temperatures, dielectric anisotropy, and viscosity. The history of this compound is therefore one of incremental innovation within the broader context of materials science and organic chemistry, driven by the technological demands of the growing display industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 17078-76-1 |

| Molecular Formula | C₁₄H₁₃I |

| Molecular Weight | 308.16 g/mol |

| Appearance | White to off-white solid |

| Density | ~1.5 g/cm³ |

| Boiling Point | ~347.4 °C at 760 mmHg |

| Flash Point | ~157.5 °C |

| Refractive Index | ~1.617 |

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and broad functional group tolerance. Two primary retrosynthetic approaches can be envisioned, as illustrated in the diagram below. Both routes are viable, and the choice may depend on the commercial availability and cost of the starting materials.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Route A)

This protocol describes a general procedure for the synthesis of this compound from 4-ethylphenylboronic acid and 1,4-diiodobenzene.

Materials:

-

4-ethylphenylboronic acid

-

1,4-diiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenylboronic acid (1.0 eq), 1,4-diiodobenzene (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically around 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure this compound.

Characterization

The structural elucidation and purity assessment of the synthesized this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The expected chemical shifts can be predicted based on the analysis of similar compounds.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 2H | Aromatic protons ortho to the iodine atom |

| ~7.45 | Doublet | 2H | Aromatic protons ortho to the ethyl group |

| ~7.30 | Doublet | 2H | Aromatic protons meta to the iodine atom |

| ~7.20 | Doublet | 2H | Aromatic protons meta to the ethyl group |

| ~2.70 | Quartet | 2H | Methylene protons (-CH₂-) of the ethyl group |

| ~1.25 | Triplet | 3H | Methyl protons (-CH₃) of the ethyl group |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | Quaternary carbon attached to the ethyl group |

| ~141 | Quaternary carbon attached to the other phenyl ring |

| ~138 | Aromatic C-H ortho to the iodine atom |

| ~129 | Aromatic C-H meta to the ethyl group |

| ~127 | Aromatic C-H ortho to the ethyl group |

| ~127 | Aromatic C-H meta to the iodine atom |

| ~92 | Quaternary carbon attached to the iodine atom |

| ~29 | Methylene carbon (-CH₂) of the ethyl group |

| ~15 | Methyl carbon (-CH₃) of the ethyl group |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be utilized.

Expected Mass Spectrum Data (EI):

| m/z | Interpretation |

| 308 | Molecular ion [M]⁺ |

| 293 | [M - CH₃]⁺ |

| 181 | [M - I]⁺ |

| 166 | [M - I - CH₃]⁺ |

| 127 | [I]⁺ |

Experimental Protocols for Characterization

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

Analysis: The compound will be separated on the GC column and subsequently ionized and detected by the mass spectrometer.

Applications in Liquid Crystal Synthesis

The primary application of this compound is as a versatile intermediate in the synthesis of more complex liquid crystal molecules. The reactive iodine atom allows for the introduction of various functional groups through cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions enable the extension of the molecular core, the introduction of polar terminal groups (e.g., cyano, alkoxy), or the linking of multiple biphenyl units to create dimeric or polymeric liquid crystals. By carefully selecting the coupling partners, chemists can fine-tune the mesomorphic properties of the final products to meet the stringent requirements of modern display technologies.

Conclusion

This compound stands as a testament to the importance of well-designed molecular building blocks in the advancement of materials science. While its specific discovery may be intertwined with the broader history of liquid crystal development, its utility is clear and well-established. The synthetic routes to this compound, particularly via the robust Suzuki-Miyaura coupling, are accessible and high-yielding. Its characterization is straightforward using standard analytical techniques. For researchers and professionals in materials science and organic synthesis, this compound remains a valuable and versatile intermediate for the creation of novel liquid crystalline materials with tailored properties for a wide range of applications.

Spectroscopic and Synthetic Insights into Biphenyl Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic characterization and synthetic methodology relevant to substituted biphenyl compounds, with a focus on data pertinent to the analysis of molecules structurally related to 4-Ethyl-4'-iodobiphenyl. Due to the absence of a comprehensive, publicly available dataset for this compound, this document leverages data from closely related analogs to provide a predictive framework for its characterization. The synthesis of such compounds is typically achieved through cross-coupling reactions, for which a general experimental protocol is provided.

Spectroscopic Data of Related Biphenyl Compounds

The following tables summarize the spectroscopic data for 4-iodobiphenyl and 1-ethyl-4-iodobenzene, which serve as valuable reference points for the characterization of this compound.

Table 1: ¹H NMR Spectral Data of Related Compounds

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4-Iodobiphenyl | CDCl₃ | 7.65 - 7.26 | m | Aromatic H |

| 1-Ethyl-4-iodobenzene | CDCl₃ | 7.63 | d, J = 8.4 Hz | 2H, Aromatic H |

| 6.99 | d, J = 8.4 Hz | 2H, Aromatic H | ||

| 2.62 | q, J = 7.6 Hz | 2H, -CH₂CH₃ | ||

| 1.22 | t, J = 7.6 Hz | 3H, -CH₂CH₃ |

Table 2: ¹³C NMR Spectral Data of 4-Iodobiphenyl

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Iodobiphenyl | CDCl₃ | 141.3, 138.4, 136.8, 129.6, 128.8, 128.6, 127.3, 127.2, 126.9, 21.2 |

Table 3: Mass Spectrometry Data of Related Compounds

| Compound | Ionization Mode | m/z (Relative Intensity) |

| 4-Iodobiphenyl | EI | 280 (M+), 152, 151, 127, 76 |

| 1-Ethyl-4-iodobenzene | EI | 232 (M+), 217, 105, 91, 77 |

Table 4: IR Spectral Data of 4-Iodobiphenyl

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| 4-Iodobiphenyl | KBr Pellet | ~3050 | Aromatic C-H Stretch |

| ~1590, 1480 | Aromatic C=C Stretch | ||

| ~820 | para-Disubstituted Benzene C-H Bend | ||

| ~1000 | C-I Stretch |

Experimental Protocol: Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. The following is a general procedure that can be adapted for the synthesis of this compound from 4-ethylphenylboronic acid and 1,4-diiodobenzene.

Materials:

-

4-ethylphenylboronic acid

-

1,4-diiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask is added 4-ethylphenylboronic acid (1.2 equivalents), 1,4-diiodobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

Degassed toluene and water (e.g., 4:1 v/v) are added to the flask.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The aqueous layer is separated, and the organic layer is washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biphenyl product.

Characterization:

The purified product's identity and purity are confirmed using a suite of spectroscopic techniques:

-

¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure and environment of the protons and carbons.

-

Mass spectrometry (MS) to confirm the molecular weight.

-

Infrared (IR) spectroscopy to identify the functional groups present in the molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a biphenyl compound using the Suzuki-Miyaura coupling reaction.

Solubility Profile of 4-Ethyl-4'-iodobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-4'-iodobiphenyl, a biphenyl derivative of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust framework for understanding its expected solubility in common organic solvents, based on the physicochemical properties of analogous compounds. Furthermore, a detailed, adaptable experimental protocol for determining the precise solubility of this compound is provided, alongside a visual representation of the experimental workflow.

Predicted Solubility of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound is a largely non-polar molecule. The biphenyl core is hydrophobic, and the ethyl group further enhances its non-polar character. The iodine atom contributes some polarizability but does not impart significant polarity. Therefore, it is anticipated that this compound will exhibit higher solubility in non-polar organic solvents and lower solubility in polar solvents.

Based on the properties of related compounds such as 4-iodobiphenyl, which is slightly soluble in water, and 4-hydroxy-4'-iodobiphenyl, which is soluble in polar solvents due to the hydroxyl group, the following qualitative solubility profile for this compound is predicted.[2][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | High | The non-polar nature of these solvents aligns well with the hydrophobic biphenyl and ethyl moieties of the solute, facilitating strong van der Waals interactions.[1] |

| Moderately Polar | Dichloromethane, Diethyl Ether | Moderate to High | These solvents possess a balance of polar and non-polar characteristics that can effectively solvate the different parts of the this compound molecule. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Low to Moderate | While these solvents have polar functional groups, their overall character may not be optimal for solvating the large non-polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Low | The strong hydrogen bonding network in these solvents makes it energetically unfavorable to accommodate the non-polar solute.[1] |

| Highly Polar | Water | Very Low/Insoluble | The significant difference in polarity between water and the highly non-polar solute will result in minimal solubility. |

Experimental Protocol for Solubility Determination

The following is a general and adaptable experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities to obtain precise and reliable solubility data.

References

An In-depth Technical Guide on the Theoretical and Computational Studies of 4-Ethyl-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational aspects of 4-Ethyl-4'-iodobiphenyl, a substituted aromatic compound of interest in various research and development domains. Due to the limited availability of direct computational studies on this specific molecule, this paper presents a detailed analysis based on the known experimental data of closely related compounds, namely 4-iodobiphenyl and 4-ethylbiphenyl, and outlines established computational methodologies applicable to this class of molecules.

Introduction

This compound belongs to the class of halogenated biphenyls, which are of significant interest in medicinal chemistry, materials science, and organic synthesis. The presence of an ethyl group and an iodine atom on the biphenyl scaffold imparts specific steric and electronic properties that can influence its molecular conformation, reactivity, and potential biological activity. Understanding these properties through theoretical and computational studies is crucial for its application in drug design and materials development.

Physicochemical and Spectroscopic Data

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of 4-iodobiphenyl and 4-ethylbiphenyl, which can be used to estimate the properties of this compound.

| Property | 4-Iodobiphenyl | 4-Ethylbiphenyl | Predicted this compound |

| Molecular Formula | C₁₂H₉I[1] | C₁₄H₁₄[2] | C₁₄H₁₃I |

| Molecular Weight | 280.10 g/mol [1] | 182.26 g/mol [2] | ~308.14 g/mol |

| Melting Point | 110-114 °C | Not available | Expected to be a solid at room temperature |

| Boiling Point | Not available | Not available | Expected to be high due to molecular weight |

| Solubility | Insoluble in water | Insoluble in water | Expected to be insoluble in water, soluble in organic solvents |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Based on the spectra of related compounds, the following characteristics can be anticipated.

| Spectroscopic Technique | 4-Iodobiphenyl | 4-Ethylbiphenyl | Predicted for this compound |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm.[1] | Aromatic protons (7.2-7.6 ppm), quartet for -CH₂- (~2.7 ppm), and triplet for -CH₃ (~1.3 ppm).[2] | Aromatic protons (multiplets), a quartet for the ethyl -CH₂- group, and a triplet for the ethyl -CH₃ group. |

| ¹³C NMR | Signals for aromatic carbons, with the carbon attached to iodine showing a characteristic shift.[1] | Signals for aromatic carbons and two signals for the ethyl group.[2] | Signals for 14 carbon atoms, including those of the two phenyl rings and the ethyl group. |

| IR Spectroscopy | C-H stretching (aromatic), C=C stretching (aromatic), C-I stretching.[1] | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic).[2] | Characteristic peaks for aromatic C-H, aliphatic C-H, aromatic C=C, and C-I bond vibrations. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 280.[1] | Molecular ion peak (M⁺) at m/z 182.[2] | A prominent molecular ion peak at m/z ~308, with isotopic patterns characteristic of iodine. |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound is via a Suzuki coupling reaction between 4-ethylphenylboronic acid and 1,4-diiodobenzene, or alternatively, between 4-iodophenylboronic acid and 1-ethyl-4-iodobenzene. A general procedure is outlined below.

Materials:

-

4-ethylphenylboronic acid

-

1,4-diiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4-ethylphenylboronic acid (1.2 equivalents) and 1,4-diiodobenzene (1 equivalent) in a 3:1 mixture of toluene and ethanol.

-

Add an aqueous solution of potassium carbonate (2 M, 2 equivalents).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization Methods

The synthesized this compound would be characterized using the following standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): To identify the functional groups present.

-

Melting Point Analysis: To assess the purity of the compound.

-

X-ray Crystallography: To determine the single-crystal structure and conformational details, if suitable crystals can be obtained.

Visualizations

Proposed Synthesis Workflow

Caption: General experimental workflow for the synthesis and characterization of this compound.

Suzuki Coupling Reaction Pathway

Caption: A simplified diagram of the Suzuki coupling reaction pathway for the synthesis of this compound.

Structure-Property Relationship

Caption: Logical relationship between the structural components of this compound and its expected chemical properties.

Conclusion

While direct theoretical and computational studies on this compound are currently scarce, this guide provides a solid foundation for researchers by leveraging data from analogous compounds and outlining established experimental and computational approaches. The predicted physicochemical and spectroscopic properties, along with the proposed synthetic route, offer a starting point for the practical investigation of this molecule. The provided visualizations of the synthetic workflow, reaction mechanism, and structure-property relationships serve as valuable tools for understanding and further exploring the chemistry of this compound. Future computational work, such as Density Functional Theory (DFT) calculations, would be invaluable to precisely determine its geometric parameters, electronic properties (HOMO-LUMO gap), and reactivity, thereby facilitating its potential applications in drug discovery and materials science.

References

The Carbon-Iodine Bond in 4-Ethyl-4'-iodobiphenyl: A Hub of Reactivity for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond in 4-Ethyl-4'-iodobiphenyl serves as a highly versatile functional handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Its inherent reactivity, characterized by a relatively low bond dissociation energy, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this important biphenyl derivative, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations. This information is intended to empower researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry to effectively utilize this compound as a key building block in the synthesis of complex molecular architectures.

Physicochemical Properties and Synthesis

This compound is a functionalized biphenyl derivative that is a solid at room temperature and serves as a crucial intermediate in the synthesis of advanced materials, particularly liquid crystals. The biphenyl core provides rigidity, while the ethyl and iodo substituents offer sites for further chemical modification.

A general route for the synthesis of 4-substituted-4'-iodobiphenyls involves the iodination of the corresponding 4-substituted biphenyl. The following protocol is adapted from the synthesis of 4-Bromo-4'-iodobiphenyl and can be applied to the synthesis of this compound from 4-Ethylbiphenyl.

Experimental Protocol: Synthesis of this compound

-

Materials: 4-Ethylbiphenyl, Iodine, Periodic acid dihydrate, Sulfuric acid, Acetic acid, Water, Methanol.

-

Procedure:

-

Under an inert atmosphere (e.g., argon), charge a reaction flask with 4-Ethylbiphenyl, iodine, and periodic acid dihydrate.

-

Add a mixture of water, acetic acid, and sulfuric acid to the reaction flask.

-

Heat the reaction mixture to 65 °C and stir for 30 minutes.

-

Increase the temperature to 90 °C and continue stirring for 6 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the solid product.

-

Collect the solid by filtration and wash sequentially with water and methanol.

-

The resulting white solid is this compound. A 93% yield was reported for the analogous synthesis of 4-bromo-4'-iodobiphenyl[1].

-

Reactivity of the Carbon-Iodine Bond

The C-I bond in aryl iodides is the most reactive among the common aryl halides (Ar-I > Ar-Br > Ar-Cl > Ar-F) in many catalytic cross-coupling reactions. This enhanced reactivity is attributed to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycles of many palladium-catalyzed reactions.

Table 1: Bond Dissociation Energies of Carbon-Halogen Bonds in Aryl Halides

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-I | ~234 |

| C-Br | ~293 |

| C-Cl | ~356 |

| C-F | ~498 |

Note: These are general values for aryl halides and can vary slightly with substitution.

This reactivity trend allows for milder reaction conditions, lower catalyst loadings, and often higher yields when using aryl iodides like this compound compared to their bromide or chloride counterparts.

Key Cross-Coupling Reactions

The C-I bond in this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide. Due to the high reactivity of the C-I bond, this compound is an excellent substrate for these reactions.

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Parameter | Conditions |

| Aryl Halide | This compound (1.0 equiv) |

| Boronic Acid | Arylboronic acid (1.2-1.5 equiv) |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) with a phosphine ligand (e.g., SPhos, XPhos) |

| Base | K₂CO₃ (2.0 equiv), K₃PO₄ (2.0 equiv), Cs₂CO₃ (2.0 equiv) |

| Solvent | Toluene/Water, Dioxane/Water, DMF |

| Temperature | 80-110 °C |

| Typical Yield | High to excellent (often >90%) |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures. The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, often proceeding under mild conditions.

Table 3: Typical Reaction Conditions for Sonogashira Coupling of Aryl Iodides

| Parameter | Conditions |

| Aryl Halide | This compound (1.0 equiv) |

| Terminal Alkyne | Terminal Alkyne (1.1-1.5 equiv) |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) with a phosphine ligand |

| Copper Co-catalyst | CuI (1-10 mol%) |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |

| Solvent | THF, DMF, Toluene, or the amine base itself |

| Temperature | Room temperature to 80 °C |

| Typical Yield | Good to excellent |

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (4 mol%).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the reaction is complete.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples aryl halides with alkenes to form substituted alkenes. The C-I bond of this compound readily undergoes oxidative addition to the palladium catalyst, initiating the catalytic cycle.

Table 4: Typical Reaction Conditions for Heck-Mizoroki Reaction of Aryl Iodides

| Parameter | Conditions |

| Aryl Halide | This compound (1.0 equiv) |

| Alkene | Alkene (1.2-1.5 equiv) |

| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%), often with a phosphine ligand (e.g., PPh₃, P(o-tol)₃) |

| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 80-140 °C |

| Typical Yield | Good to high |

Experimental Protocol: Heck-Mizoroki Reaction

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%) in the anhydrous solvent (e.g., DMF).

-

Reagent Addition: Add the base (e.g., triethylamine, 1.5 equiv) and the alkene (1.2 equiv).

-

Reaction: Heat the mixture to 100-120 °C and stir until the reaction is complete.

-

Work-up: Cool the mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Caption: Experimental workflow for the Heck-Mizoroki reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with amines. The reaction is tolerant of a wide range of functional groups and is a cornerstone of modern medicinal chemistry.

Table 5: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Iodides

| Parameter | Conditions |

| Aryl Halide | This compound (1.0 equiv) |

| Amine | Primary or secondary amine (1.1-1.5 equiv) |

| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-110 °C |

| Typical Yield | Good to excellent |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

-

Reagent Addition: Add this compound and the amine, followed by the anhydrous, degassed solvent.

-

Reaction: Seal the tube and heat the mixture with stirring for the required time.

-

Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The carbon-iodine bond in this compound provides a reactive and versatile handle for a wide array of powerful synthetic transformations. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular frameworks under relatively mild conditions. The experimental protocols and mechanistic overviews provided in this guide are intended to serve as a valuable resource for chemists in academia and industry, facilitating the strategic use of this important building block in the synthesis of novel materials and therapeutic agents. While specific kinetic and thermodynamic data for this compound are not extensively reported, the general principles and data for analogous aryl iodides provide a strong predictive framework for its reactivity.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Ethyl-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and polyaryl scaffolds.[4] 4-Ethyl-4'-iodobiphenyl serves as an excellent substrate in these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst. The resulting 4-ethyl-quaterphenyl and related structures are of significant interest in the development of new therapeutics and advanced materials.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Principle of the Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst, typically in a low oxidation state (Pd(0)). The cycle can be broadly divided into three key steps:

-